molecular formula C23H22N4O2S B2700245 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide CAS No. 893950-48-6

5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B2700245
CAS No.: 893950-48-6
M. Wt: 418.52
InChI Key: RANXPCLXXKYHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: The thieno[3,4-c]pyrazole intermediate and a suitable pyrrolidine derivative.

    Reaction Conditions: Condensation reactions typically carried out in polar solvents like ethanol or methanol, often under reflux.

  • Final Coupling with Phenyl Group

      Starting Materials: The intermediate from the previous step and a phenyl halide.

      Reaction Conditions: Nucleophilic substitution reactions in the presence of a base such as potassium carbonate or sodium hydride.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

    Mechanism of Action

      Target of action

      Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

      Mode of action

      The interaction of pyrazole derivatives with their targets often involves strong H-bonding interactions between the NH moiety and the residual amino acids in the active site of the enzyme .

      Biochemical pathways

      Pyrazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

      Result of action

      The molecular and cellular effects of pyrazole derivatives can also vary widely, but they often involve modulation of enzyme activity or receptor signaling, leading to changes in cellular function .

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    • Formation of the Thieno[3,4-c]pyrazole Core

        Starting Materials: 2-aminothiophene and hydrazine derivatives.

        Reaction Conditions: Cyclization reactions under reflux conditions in the presence of a suitable catalyst such as acetic acid or sulfuric acid.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

        Conditions: Typically carried out in acidic or basic media.

        Products: Oxidation of the thieno[3,4-c]pyrazole ring can lead to the formation of sulfoxides or sulfones.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

        Conditions: Usually performed in anhydrous solvents.

        Products: Reduction of the carbonyl group to alcohols or amines.

    • Substitution

        Reagents: Halogenating agents or nucleophiles.

        Conditions: Often carried out in polar aprotic solvents.

        Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrolidine ring.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

    Biology

    Biologically, 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine

    In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as anti-inflammatory, anticancer, or antimicrobial therapies.

    Industry

    Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

    Comparison with Similar Compounds

    Similar Compounds

      Thieno[3,4-c]pyrazole Derivatives: These compounds share the core structure and may exhibit similar biological activities.

      Pyrrolidine Carboxamides: Compounds with a pyrrolidine ring and a carboxamide group, which are often explored for their pharmacological properties.

      Phenyl-Substituted Heterocycles: These compounds are widely studied for their diverse biological activities.

    Uniqueness

    What sets 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide apart is the combination of these structural motifs in a single molecule. This unique arrangement can lead to distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

    Properties

    IUPAC Name

    N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22N4O2S/c1-15-7-9-18(10-8-15)27-22(19-13-30-14-20(19)25-27)24-23(29)16-11-21(28)26(12-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,24,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RANXPCLXXKYHTE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    418.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.